molecular formula C22H28N4O B4993013 1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone

1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone

Cat. No.: B4993013
M. Wt: 364.5 g/mol
InChI Key: DFWNAADLDSRMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone is a complex organic compound that features a unique structure combining isoquinoline, pyridine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone typically involves multiple steps, including the formation of the isoquinoline and pyridine intermediates, followed by their coupling with piperidine. One efficient route involves the N-alkylation of 3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antitumor, and neuroprotective properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit various biological activities.

    Pyridine derivatives: Compounds with pyridine moieties are widely studied for their pharmacological properties.

    Piperidine derivatives: These compounds are known for their diverse biological activities and are used in the development of therapeutic agents.

Uniqueness

1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone is unique due to its combination of isoquinoline, pyridine, and piperidine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-17(27)25-13-9-21(10-14-25)24-15-19-7-4-11-23-22(19)26-12-8-18-5-2-3-6-20(18)16-26/h2-7,11,21,24H,8-10,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWNAADLDSRMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCC2=C(N=CC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.